6-Bromo-5-iodopyridin-3-amine
Overview
Description
6-Bromo-5-iodopyridin-3-amine is a halogenated pyridine derivative that is of interest due to its potential as a building block in pharmaceutical and chemical synthesis. While the specific compound is not directly discussed in the provided papers, related bromo- and iodo-pyridine derivatives are frequently utilized in the synthesis of complex organic molecules, including pharmaceuticals and ligands for metal complexes.
Synthesis Analysis
The synthesis of halogenated pyridines, such as 6-bromo-5-iodopyridin-3-amine, often involves multistep reactions including halogenation, amination, and other functional group transformations. For instance, the synthesis of 2-amino-6-bromopyridine was achieved through a sequence of diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, with a total yield of 34.6% . Similarly, the synthesis of related compounds often involves the use of convertible isocyanides, as demonstrated in the synthesis of potent opioids , or through regioselective displacement reactions with ammonia .
Molecular Structure Analysis
The molecular structure of halogenated pyridines can be determined using techniques such as X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was elucidated, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Halogenated pyridines participate in various chemical reactions, including chemoselective amination , halogen dance reactions , and reactions with secondary amines . The presence of multiple halogens on the pyridine ring can lead to rich chemistry, allowing for selective functionalization at different positions on the ring. For example, 5-bromo-2-chloro-3-fluoropyridine undergoes selective amination and substitution reactions under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of halogen substituents on the aromatic ring. These properties can affect the compound's stability, reactivity, and suitability for use in various chemical reactions. For instance, the stability and synthetic efficiency of 2-bromo-6-isocyanopyridine make it an optimal reagent for multicomponent chemistry . The electronic effects of substituents on pyridine rings have also been studied through spectral data analysis, providing insights into the substituent effects on chemical behavior .
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : “6-Bromo-5-iodopyridin-3-amine” is used in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .
- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives .
- Results or Outcomes : The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated .
Application in Organic & Biomolecular Chemistry
- Specific Scientific Field : Organic & Biomolecular Chemistry .
- Summary of the Application : “6-Bromo-5-iodopyridin-3-amine” is used in the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines .
- Methods of Application or Experimental Procedures : The synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines using acidic conditions, namely, a mixture of trifluoroacetic acid (TFA) and triuoroacetic anhydride (TFAA), is described .
- Results or Outcomes : The synthesized 7-azaindoles were tested for antimicrobial activity against a range of bacteria and yeasts. The 7-azaindoles displayed the best activity against the yeasts, particularly against Cryptococcus neoformans, where activities as low as 3.9 μg ml−1 were observed .
Safety And Hazards
The compound is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
6-bromo-5-iodopyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXYLSOVGIWPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695397 | |
Record name | 6-Bromo-5-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-iodopyridin-3-amine | |
CAS RN |
697300-68-8 | |
Record name | 6-Bromo-5-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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